molecular formula C8H7NO6 B1315721 5-Hydroxy-4-methoxy-2-nitrobenzoic acid CAS No. 31839-20-0

5-Hydroxy-4-methoxy-2-nitrobenzoic acid

Cat. No. B1315721
CAS RN: 31839-20-0
M. Wt: 213.14 g/mol
InChI Key: VAFJDIUJDDCMHN-UHFFFAOYSA-N
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Description

5-Hydroxy-4-methoxy-2-nitrobenzoic acid is a chemical compound derived from benzoic acid. It contains a nitro group, a methoxy group, and a hydroxy group .


Molecular Structure Analysis

The molecular formula of 5-Hydroxy-4-methoxy-2-nitrobenzoic acid is C8H7NO6. Its average mass is 213.144 Da and its monoisotopic mass is 213.027344 Da .


Physical And Chemical Properties Analysis

The molecular weight of 5-Hydroxy-4-methoxy-2-nitrobenzoic acid is 213.148 . Other physical and chemical properties like density, melting point, and boiling point are not available in the current resources.

Scientific Research Applications

Metal Coordination and Crystal Structure

5-Hydroxy-4-methoxy-2-nitrobenzoic acid derivatives have been used in the study of metal coordination complexes. Notably, reactions with Co(II) and Ni(II) salts and similar carboxylic acids have resulted in covalent complexes with distinct geometrical properties. These structures are significant for understanding metal coordination and crystallography, offering insights into the solid-state architecture of such complexes (D'angelo et al., 2011).

Synthetic Chemistry and Molecular Transformations

In synthetic chemistry, derivatives of 5-Hydroxy-4-methoxy-2-nitrobenzoic acid have been involved in intriguing molecular transformations. For instance, O-alkylation of specific phenolic derivatives led to unexpected hydrolysis and ester migration, showcasing complex chemical behaviors and offering a pathway to obtain O-alkyl analogues of certain organic compounds (Henry K Tran et al., 2013).

Perkin Reaction and Synthesis of Organic Compounds

The substance has been a key player in the Perkin reaction, where its derivatives facilitated the synthesis of complex organic structures like 2-alkyl-7-methoxy-5-nitrobenzo[b]furans. The cyclization of specific alkanoic acids under classical Perkin reaction conditions revealed diverse product formation, contributing significantly to the field of organic synthesis and molecular design (M. Kowalewska et al., 2008).

properties

IUPAC Name

5-hydroxy-4-methoxy-2-nitrobenzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7NO6/c1-15-7-3-5(9(13)14)4(8(11)12)2-6(7)10/h2-3,10H,1H3,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VAFJDIUJDDCMHN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C(=C1)[N+](=O)[O-])C(=O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7NO6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50552448
Record name 5-Hydroxy-4-methoxy-2-nitrobenzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50552448
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

213.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-Hydroxy-4-methoxy-2-nitrobenzoic acid

CAS RN

31839-20-0
Record name 5-Hydroxy-4-methoxy-2-nitrobenzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50552448
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

A mixture of 4,5-dimethoxy-2-nitrobenzoic acid (20.6 g, 90.7 mmol) in 20% KOH solution (136 mL) was heated at 100° C. for 12 hours. After it was cooled with ice, it was acidified with concentrated HCl to pH 2. It was filtered, washed with CH2Cl2 and EtOAc, and dried over vacuum to afford 5-hydroxy-4-methoxy-2-nitrobenzoic acid as solid (18.38 g, 95%). 1H NMR (300 MHz, DMSO-d6) δ 7.29 (s, 1H), 6.90 (s, 1H), 4.8 (br, 1H), 3.77 (s, 3H).
Quantity
20.6 g
Type
reactant
Reaction Step One
Name
Quantity
136 mL
Type
solvent
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
7
Citations
A Kolkman, D Vughs, K Baken, B Martijn, A van Wezel… - pdfs.semanticscholar.org
Compound CAS nr Formula Genotoxic potential (based on measured data* and/or QSAR analysis) 4-nitrophenol 100-02-7 C6H5NO3 Overall evidence points to absence of …
Number of citations: 0 pdfs.semanticscholar.org
A Fagerlund, K Sunnerheim, LH Dimberg - Food Chemistry, 2009 - Elsevier
Avenanthramides are amides of cinnamoyl-anthranilic acids and, among cereals, are exclusively found in oats. This study investigated the structure-antioxidant activities of 15 …
Number of citations: 86 www.sciencedirect.com
K Günther-Jordanland, C Dawid… - Journal of Agricultural …, 2020 - ACS Publications
… (12) The catalyst (10 wt %) and 33 mL of methanol (dried with molecular sieve 4Å) were introduced into a three-necked glass with 12.5 mmol of 5-hydroxy-4-methoxy-2-nitrobenzoic acid…
Number of citations: 10 pubs.acs.org
F Bauer, C Kuntner, JP Bankstahl, T Wanek… - Bioorganic & medicinal …, 2010 - Elsevier
… 5-[(2,2-Dimethylpropanoyl)oxy]-4-methoxy-2-nitrobenzoic acid (3, 0.68 g, 2.29 mmol), which had been prepared from 5-hydroxy-4-methoxy-2-nitrobenzoic acid (2) as described in the …
Number of citations: 85 www.sciencedirect.com
CJ Helal, Z Kang, X Hou, J Pandit… - Journal of medicinal …, 2011 - ACS Publications
… 5-hydroxy-4-methoxy-2-nitrobenzoic acid (15 g, 70.4 mmol) in methanol (100 mL) was treated with concentrated sulfuric acid (10 mL). The mixture was heated at reflux for 48 h. After …
Number of citations: 56 pubs.acs.org
PSG Nunes, G da Silva, S Nascimento, SP Mantoani… - Bioorganic …, 2021 - Elsevier
… Under strong basic conditions and at high temperature, the structure of the 5-hydroxy-4-methoxy-2-nitrobenzoic acid intermediate (sole isomer obtained in 91% yield) was ascribed …
Number of citations: 7 www.sciencedirect.com
C Wéber, A Bielik, Á Demeter, I Borza, GI Szendrei… - Tetrahedron, 2005 - Elsevier
… Commercially available 4,5-dimethoxy-2-nitrobenzoic acid (1) was treated with sodium hydroxide to afford 5-hydroxy-4-methoxy-2-nitrobenzoic acid 28 (2). Reduction of the nitro group …
Number of citations: 13 www.sciencedirect.com

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